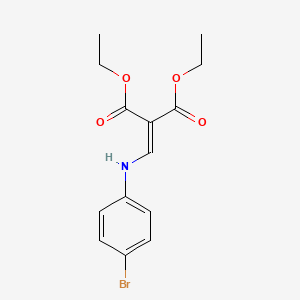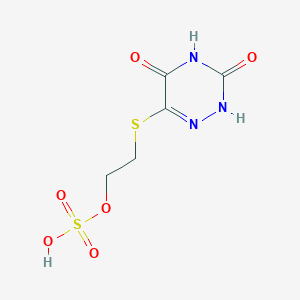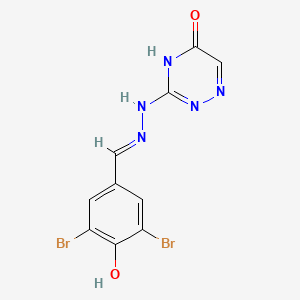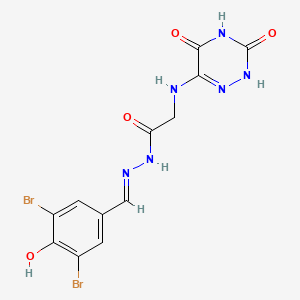
Diethyl 2-((4-bromophenylamino)methylene)malonate
概要
説明
Diethyl 2-((4-bromophenylamino)methylene)malonate is a useful research compound. Its molecular formula is C14H16BrNO4 and its molecular weight is 342.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-((4-bromophenylamino)methylene)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-((4-bromophenylamino)methylene)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Energy-Efficient Adhesive Systems
Methylene malonates, including Diethyl 2-((4-bromophenylamino)methylene)malonate, have been used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesives are monomer-based and 100 percent reactive . They offer an alternative to traditional solventborne adhesives and have been used in both residential and industrial applications .
Woodworking Applications
Although not typically used for woodworking, novel formulations of these adhesives have been developed for millwork applications . They offer improved sustained strength and durability, making them a viable alternative to traditional solventborne wood glues .
Environmental Resistance
Methylene malonates provide supplementary environmental resistance, increasing the range of overall industrial application . This makes them suitable for use in environments where traditional adhesives may fail due to environmental factors .
Rapid Polymerization
These adhesives are known for their rapid polymerization and post-cure properties . This allows for the fast cure performance of a super glue as well as the ultimate functionality of a polyvinyl acetate (PVA) wood glue .
Mass Spectral Analysis
Diethyl 2-((4-bromophenylamino)methylene)malonate has been used in mass spectral analysis . The addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives . This has been useful in the structural identification of these compounds .
Synthesis of Quinolones
Diethyl ethoxymethylene malonate, a related compound, is an extremely valuable starting material for the synthesis of quinolones . While not directly mentioned, it’s possible that Diethyl 2-((4-bromophenylamino)methylene)malonate could have similar applications.
特性
IUPAC Name |
diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWKFPNRGCSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966176 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((4-bromophenylamino)methylene)malonate | |
CAS RN |
5185-36-4 | |
| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-2-pyridylmethyleneamino]propanamide](/img/structure/B7738912.png)
![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-pyridin-3-ylmethylideneamino]propanamide](/img/structure/B7738916.png)

![5-[(2-chlorobenzyl)oxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B7738923.png)


![Phenyl 4-[(ethoxycarbonyl)amino]-2-hydroxybenzoate](/img/structure/B7738945.png)
![3-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one](/img/structure/B7738953.png)
![3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B7738957.png)

![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B7738965.png)
![2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B7738972.png)
![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]propanamide](/img/structure/B7738978.png)
